7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 9th position on the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isatin with cyclopentanone in the presence of a suitable catalyst . The reaction conditions often include the use of Bronsted acids like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of different derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized quinolines.
Scientific Research Applications
7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid: Lacks the bromine atom at the 7th position.
7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline: Lacks the carboxylic acid group at the 9th position.
Uniqueness
The presence of both the bromine atom and the carboxylic acid group in 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid makes it unique
Properties
Molecular Formula |
C13H10BrNO2 |
---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17) |
InChI Key |
AWKCBARNJSXTJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(C=CC(=C3)Br)N=C2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.